molecular formula C9H13NO B141297 3-Methoxy-N-methylbenzylamine CAS No. 41789-95-1

3-Methoxy-N-methylbenzylamine

Cat. No.: B141297
CAS No.: 41789-95-1
M. Wt: 151.21 g/mol
InChI Key: FIFKRPFWLHBMHL-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylbenzylamine: is an organic compound with the molecular formula C9H13NO . It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the third position and a methyl group on the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-N-methylbenzylamine can be synthesized through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halides, amines, polar aprotic solvents

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-N-methylbenzylamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules .

Medicine: The compound is an intermediate in the synthesis of certain pharmaceuticals, including drugs that target the central nervous system. It is also used in the development of novel therapeutic agents .

Industry: In the chemical industry, this compound is utilized in the production of fine chemicals, dyes, and polymers. Its reactivity and functional groups make it a versatile intermediate for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylbenzylamine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include neurotransmitter modulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-N-methylbenzylamine is unique due to the presence of both the methoxy group on the benzyl ring and the methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKRPFWLHBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408899
Record name 3-Methoxy-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41789-95-1
Record name 3-Methoxy-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-N-methylbenzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of m-anisaldehyde (205 g, 1.5 mol) in methanol (800 mL) at room temperature was added methylamine (130 mL of 40% in water, 1.5 mol). The resulting solution was cooled to 0° C. and sodium borohydride (83 g, 2.3 mol) was added in batches. The reaction solution was stirred at 0° C. for 2 h, then warmed to room temperature, concentrated in vacuo and diluted with water. The organic phase was separated, diluted with ethyl acetate, washed with 1:1 water/brine, dried over sodium sulfate and concentrated in vacuo to give the desired benzylamine (158.5 g, 70%) as a clear oil. The combined aqueous extracts were extracted with dichloromethane (3×). The combined methylene chloride extracts were washed with 1:1 water/brine, dried over sodium sulfate and concentrated in vacuo to give additional benzylamine (66.7 g, 29%) as a clear oil: 1H NMR (300 MHz, CDCl3) 7.24 (t, J=8.4 Hz, 1H), 6.91-6.78 (m, 3H), 3.81 (s, 3H), 3.73 (s, 2H), 2.46 (s, 3H).
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods II

Procedure details

In a similar manner as above, 4-methyl-N-methylbenzylamine and 3-methoxy-N-methylbenzylamine were prepared, respectively, from 4-methyl-N-ethoxy-carbonylbenzylamine and 3-methoxy-N-ethoxycarbonylbenzylamine.
Name
4-methyl-N-ethoxy-carbonylbenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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